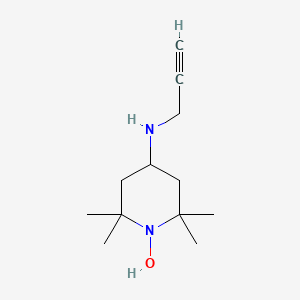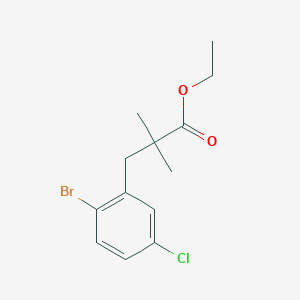
Ethyl 3-(2-bromo-5-chlorophenyl)-2,2-dimethylpropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(2-bromo-5-chlorophenyl)-2,2-dimethylpropanoate is an organic compound characterized by its unique structure, which includes a bromo and chloro-substituted phenyl ring attached to a dimethylpropanoate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(2-bromo-5-chlorophenyl)-2,2-dimethylpropanoate typically involves the esterification of 3-(2-bromo-5-chlorophenyl)-2,2-dimethylpropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-(2-bromo-5-chlorophenyl)-2,2-dimethylpropanoate can undergo various chemical reactions, including:
Nucleophilic substitution: The bromo and chloro groups on the phenyl ring can be substituted by nucleophiles such as amines or thiols.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation: The phenyl ring can undergo oxidation reactions to form quinones or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reducing agent.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.
Major Products Formed
Nucleophilic substitution: Substituted phenyl derivatives with various functional groups.
Reduction: Alcohol derivatives of the original ester.
Oxidation: Quinones or other oxidized phenyl derivatives.
Aplicaciones Científicas De Investigación
Ethyl 3-(2-bromo-5-chlorophenyl)-2,2-dimethylpropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a precursor in the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which Ethyl 3-(2-bromo-5-chlorophenyl)-2,2-dimethylpropanoate exerts its effects depends on the specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of bromo and chloro substituents can influence the compound’s reactivity and binding affinity to molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 3-(2-bromo-4-chlorophenyl)-2,2-dimethylpropanoate
- Ethyl 3-(2-bromo-5-fluorophenyl)-2,2-dimethylpropanoate
- Ethyl 3-(2-chloro-5-fluorophenyl)-2,2-dimethylpropanoate
Uniqueness
Ethyl 3-(2-bromo-5-chlorophenyl)-2,2-dimethylpropanoate is unique due to the specific positioning of the bromo and chloro substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds.
Propiedades
Fórmula molecular |
C13H16BrClO2 |
|---|---|
Peso molecular |
319.62 g/mol |
Nombre IUPAC |
ethyl 3-(2-bromo-5-chlorophenyl)-2,2-dimethylpropanoate |
InChI |
InChI=1S/C13H16BrClO2/c1-4-17-12(16)13(2,3)8-9-7-10(15)5-6-11(9)14/h5-7H,4,8H2,1-3H3 |
Clave InChI |
BNWZTKNENIPAMQ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C)(C)CC1=C(C=CC(=C1)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


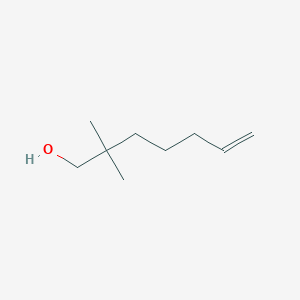
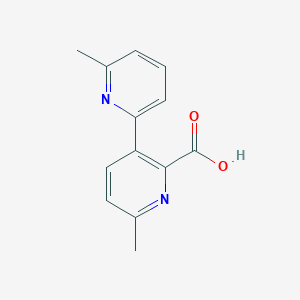
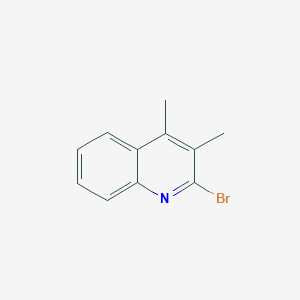
![3-[(3,4-diaminophenoxy)methyl]Benzonitrile](/img/structure/B13870394.png)
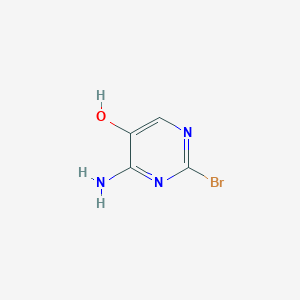
![2-[2-Methoxy-4-(4-methylpiperazin-1-yl)anilino]-7-(3-methoxyphenyl)thieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B13870413.png)
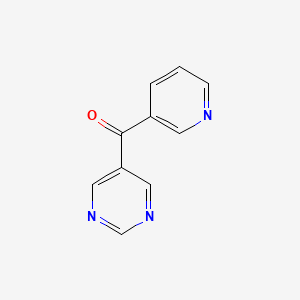
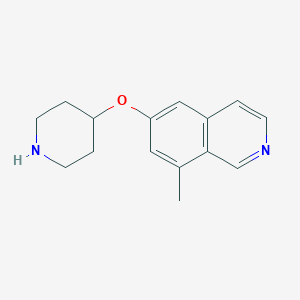
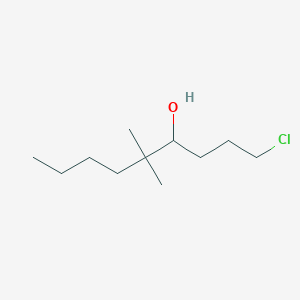

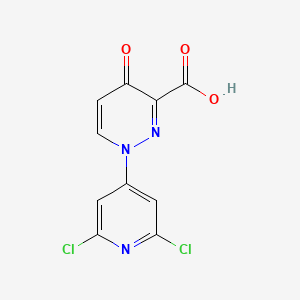
![6-Chloro-3-methyl-7-phenyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B13870452.png)
![N-(2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)-4-nitroaniline](/img/structure/B13870454.png)
